Pyroglutamyl-3-methylhistidyl-prolinamide
Overview
Mechanism of Action
Target of Action
Pyroglutamyl-3-methylhistidyl-prolinamide, also known as 3-Mehis-trh, primarily targets the thyrotropin-releasing hormone receptor (TRHR) . TRHR is a class A G protein-coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-thyroid (HPT) axis .
Mode of Action
Upon binding to TRHR, 3-Mehis-trh activates the receptor, leading to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular Ca2+ ions . This interaction results in the stimulation of the release of thyroid-stimulating hormone (TSH, also known as thyrotropin) and prolactin from the anterior lobe of the hypophysis .
Biochemical Pathways
The activation of TRHR by 3-Mehis-trh affects the HPT axis, a critical neuroendocrine system that regulates energy metabolism, growth, and development . The downstream effects include the release of TSH and prolactin, which have various roles in the body, including the regulation of thyroid function and lactation, respectively .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacological properties are influenced by its chemical structure and the environment in which it is administered .
Result of Action
The activation of TRHR by 3-Mehis-trh leads to a cascade of biochemical events, resulting in the release of TSH and prolactin . These hormones have various effects at the molecular and cellular levels, influencing processes such as thyroid function, lactation, and neuroprotection .
Action Environment
The action, efficacy, and stability of 3-Mehis-trh can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules, pH levels, and temperature
Biochemical Analysis
Biochemical Properties
Pyroglutamyl-3-methylhistidyl-prolinamide plays a crucial role in biochemical reactions, particularly in the hypothalamic-pituitary-thyroid (HPT) axis. It interacts with the thyrotropin-releasing hormone receptor (TRHR), a class A G protein-coupled receptor (GPCR). Upon binding to TRHR, this compound activates the receptor, leading to the coupling of Gαq/G11 proteins and the subsequent production of inositol-1,4,5-triphosphate (IP3) and the release of intracellular calcium ions . This interaction is essential for the stimulation of thyroid-stimulating hormone (TSH) and prolactin release from the anterior pituitary gland .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it functions as a neurotransmitter or neuromodulator, exhibiting antidepressant activity, arousal, analeptic, and neuroprotective effects . It influences cell signaling pathways by activating TRHR, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to affect cardiovascular and gastrointestinal autonomic functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRHR, which triggers a cascade of intracellular events. The binding of this compound to TRHR leads to the activation of Gαq/G11 proteins, resulting in the production of IP3 and the release of calcium ions from intracellular stores . This increase in intracellular calcium levels activates various downstream signaling pathways, ultimately leading to changes in gene expression and cellular function. Additionally, this compound may exhibit enzyme inhibition or activation, further modulating its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits improved stability compared to its parent molecule, TRH, which has a short half-life . Studies have shown that this compound maintains its activity for a longer duration, making it more suitable for in vitro and in vivo experiments. Long-term effects on cellular function have also been observed, with sustained activation of TRHR leading to prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates the release of TSH and prolactin without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including overstimulation of the HPT axis and potential disruption of normal physiological functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a TRH analogue. It interacts with enzymes and cofactors involved in the synthesis and degradation of TRH and its analogues . The compound’s metabolic pathways include its conversion to active metabolites that retain its biological activity, as well as its degradation into inactive forms that are eventually excreted from the body . These metabolic processes influence the compound’s overall efficacy and duration of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its hydrophilic nature, which affects its ability to penetrate cell membranes and reach intracellular targets. Additionally, this compound may accumulate in specific tissues or compartments, depending on its binding affinity and transport dynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended sites of action, where it can effectively interact with TRHR and other biomolecules . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyroglutamyl-3-methylhistidyl-prolinamide involves the coupling of pyroglutamic acid, 3-methylhistidine, and prolinamide. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) in the presence of a base (e.g., DIPEA).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-3-methylhistidyl-prolinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring of 3-methylhistidine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur at the peptide bonds.
Substitution: Substitution reactions can take place at the functional groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating biological processes, such as hormone release.
Medicine: Explored for its potential therapeutic effects, particularly in the regulation of thyroid hormones.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): The parent compound of Pyroglutamyl-3-methylhistidyl-prolinamide.
3-Methylhistidine-TRH: Another derivative of TRH with similar biological activities.
Pyroglutamyl-Histidyl-Prolinamide: A closely related peptide with slight structural differences.
Uniqueness
This compound is unique due to the presence of the 3-methylhistidine residue, which imparts distinct biological properties. This modification enhances its stability and bioactivity compared to other TRH analogs.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVFOJJOXRGOK-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955908 | |
Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-54-9 | |
Record name | Thyrotropin-releasing hormone, 3-Me- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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